molecular formula C5H5FN2O2 B12362923 5-Fluoro-2-methoxyuracil

5-Fluoro-2-methoxyuracil

Cat. No.: B12362923
M. Wt: 144.10 g/mol
InChI Key: MPLDFJHDSABNRM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyuracil is a fluorinated pyrimidine derivative It is structurally similar to uracil, one of the four nucleobases in the nucleic acid of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxyuracil typically involves the fluorination of uracil derivatives. One common method includes the reaction of uracil with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and methylation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxyuracil undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its electronic properties and reactivity.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted uracil derivatives.

    Oxidation Products: Oxidized forms of the compound, potentially leading to ring-opening products.

    Reduction Products: Reduced forms, possibly altering the fluorine or methoxy groups.

Scientific Research Applications

5-Fluoro-2-methoxyuracil has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.

    Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to 5-fluorouracil, a well-known chemotherapeutic drug.

    Industry: Utilized in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxyuracil involves its incorporation into RNA and DNA, disrupting normal cellular processes. It inhibits the enzyme thymidylate synthase, leading to a depletion of thymidine triphosphate (TTP), which is essential for DNA synthesis and repair. This disruption results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Comparison with Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure but lacking the methoxy group.

    2-Methoxyuracil: Similar to 5-Fluoro-2-methoxyuracil but without the fluorine atom.

    5-Fluoro-2-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.

Uniqueness: this compound’s unique combination of fluorine and methoxy groups provides distinct chemical and biological properties. The methoxy group increases its lipophilicity, potentially enhancing its cellular uptake and distribution compared to 5-fluorouracil. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C5H5FN2O2

Molecular Weight

144.10 g/mol

IUPAC Name

5-fluoro-2-methoxy-5H-pyrimidin-4-one

InChI

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2-3H,1H3

InChI Key

MPLDFJHDSABNRM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)C(C=N1)F

Origin of Product

United States

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